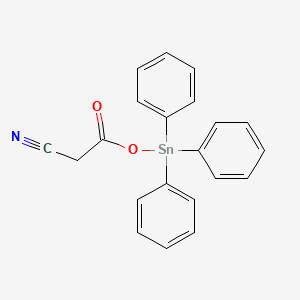

Triphenyltin cyanoacetate

Description

Significance of Organotin(IV) Compounds in Chemical Research

Organotin(IV) compounds have established considerable importance in various domains of chemical research and industry. sysrevpharm.org Their utility stems from their diverse structural possibilities and tunable reactivity, which is influenced by the number and nature of the organic groups attached to the tin atom. bsmiab.org

Historically, organotin compounds have been widely used as:

PVC Stabilizers: They prevent the thermal degradation of polyvinyl chloride (PVC), one of the most produced plastics globally.

Catalysts: Organotin compounds, particularly dialkyltin dicarboxylates, are effective catalysts in the formation of polyurethanes, vulcanization of silicones, and transesterification reactions.

Biocides: Many organotin compounds exhibit potent biocidal activity and have been used as fungicides, bactericides, and in antifouling paints for marine vessels. un.org However, environmental concerns have led to restrictions on some of these applications. un.org

In contemporary research, the focus has increasingly shifted towards the medicinal and materials science applications of organotin(IV) compounds. Their potential as anticancer agents has been a particularly active area of investigation, with many studies exploring their cytotoxicity against various cancer cell lines. nih.govnih.gov The biological activity of these compounds is often linked to their ability to interact with cellular components and induce apoptosis. nih.gov

Distinctive Features and Academic Relevance of Triphenyltin (B1233371) Cyanoacetate (B8463686)

Triphenyltin cyanoacetate belongs to the class of triorganotin(IV) carboxylates, which are generally represented by the formula R₃SnOCOR'. These compounds are noted for their structural diversity, often forming polymeric chains in the solid state where the carboxylate group bridges adjacent tin centers. nih.gov This bridging can lead to an increase in the coordination number of the tin atom from four to five or even six, resulting in trigonal bipyramidal or octahedral geometries. doaj.org

The academic relevance of this compound lies in several key aspects:

Structural Chemistry: The presence of both a nitrile (-C≡N) and a carboxylate (-COO-) group in the cyanoacetate ligand offers multiple potential coordination modes, making its structural analysis a subject of interest for understanding the coordination chemistry of organotin(IV) compounds.

Comparative Studies: It serves as a valuable compound for comparative studies within the broader family of triphenyltin(IV) carboxylates. By systematically varying the carboxylate ligand, researchers can elucidate structure-activity relationships, particularly concerning their biological properties.

Synthetic Utility: The cyanoacetate moiety can be a precursor for further chemical transformations, potentially allowing for the synthesis of more complex organotin derivatives.

Overview of Key Research Areas Pertaining to this compound

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, the key research areas can be inferred from studies on analogous triphenyltin(IV) carboxylates. These areas primarily include:

Synthesis and Characterization: The synthesis of triphenyltin carboxylates is typically achieved through the reaction of a triphenyltin halide (e.g., triphenyltin chloride) or triphenyltin hydroxide (B78521) with the corresponding carboxylic acid or its salt. sysrevpharm.orgresearchgate.net Characterization involves a suite of spectroscopic techniques, including infrared (IR) spectroscopy to confirm the coordination of the carboxylate group, and multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn) to elucidate the structure in solution. nih.gov X-ray crystallography is the definitive method for determining the solid-state structure. nih.govdoaj.org

Structural Analysis: A significant area of research is the determination of the molecular and supramolecular structures of these compounds. The coordination geometry around the tin atom and the nature of any intermolecular interactions are of fundamental importance for understanding their physical and chemical properties. For many triphenyltin(IV) carboxylates, a polymeric structure with bridging carboxylate ligands is observed, leading to a five-coordinate tin center in a trigonal bipyramidal geometry. nih.govnih.gov

Biological Activity Studies: A major driving force for research into triphenyltin(IV) carboxylates is their potential biological activity. Numerous studies have demonstrated the potent in vitro cytotoxic activity of these compounds against a range of human cancer cell lines, often exceeding the activity of established platinum-based anticancer drugs like cisplatin. nih.govoup.com The mechanism of action is thought to involve the induction of apoptosis through various cellular pathways. oup.com

Properties

CAS No. |

73927-89-6 |

|---|---|

Molecular Formula |

C21H17NO2Sn |

Molecular Weight |

434.1 g/mol |

IUPAC Name |

triphenylstannyl 2-cyanoacetate |

InChI |

InChI=1S/3C6H5.C3H3NO2.Sn/c3*1-2-4-6-5-3-1;4-2-1-3(5)6;/h3*1-5H;1H2,(H,5,6);/q;;;;+1/p-1 |

InChI Key |

RFTABJIVTIKRTN-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)CC#N |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Primary Synthetic Routes for Triphenyltin (B1233371) Cyanoacetate (B8463686)

Two principal methods have been effectively utilized for the preparation of triphenyltin cyanoacetate. These methods are direct, offering high yields and purity of the final product.

The most direct synthesis involves the condensation reaction between triphenyltin hydroxide (B78521) and cyanoacetic acid. This acid-base reaction results in the formation of this compound and water. The triphenyltin hydroxide precursor itself is typically generated from the hydrolysis of triphenyltin halides. guidechem.com The reaction is a standard method for creating organotin carboxylates. orientjchem.org

An alternative and efficient route is the salt metathesis reaction involving a triphenyltin precursor, such as triphenyltin chloride, and an alkali metal salt of cyanoacetic acid, like potassium cyanoacetate. This method is also employed for the synthesis of analogous Group IV organometallic compounds. For instance, triphenylsilyl cyanoacetate is prepared via the reaction of bromotriphenylsilane with potassium cyanoacetate. dtic.mil The reaction generally proceeds to completion due to the formation of an insoluble alkali metal halide salt, which can be easily removed from the reaction mixture.

Investigation of Reaction Conditions and Yield Optimization

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include the choice of solvent, reaction temperature, and purification techniques.

For the synthesis of organotin carboxylates, the azeotropic removal of water using a solvent like toluene (B28343) is a common strategy to drive the reaction to completion. orientjchem.org In related syntheses of triphenyltin precursors, the choice of solvent significantly impacts selectivity. For example, in the arylation of tin halides with phenylcopper, diethyl ether is preferred as it yields the triphenyltin halide quantitatively, whereas using benzene (B151609) as a solvent can lead to the formation of tetraphenyltin (B1683108) as a byproduct. uu.nl

Optimization of similar esterification reactions, such as for ethyl cyanoacetate, has been studied extensively, highlighting the importance of catalyst concentration, molar ratio of reactants, and temperature. e3s-conferences.org While specific optimization data for this compound is not widely published, the principles from these related syntheses are applicable. Purification is typically achieved through recrystallization from appropriate solvents.

Comparative Synthetic Strategies in Organotin Chemistry

The synthesis of this compound is contextualized by broader synthetic strategies used in organotin chemistry, particularly in the formation of the essential triphenyltin precursor and in comparison with analogous compounds from the same group.

The synthesis of triphenyltin compounds, which are precursors to this compound, often begins with the arylation of inorganic tin halides like tin tetrachloride (SnCl₄). Various arylating agents can be employed, each with its own advantages and specificities. A highly selective method involves the use of phenylcopper (C₆H₅Cu), which reacts with SnCl₄ or diphenyltin (B89523) dihalides to produce triphenyltin halides in nearly quantitative yields. uu.nl This method's selectivity is based on the low reactivity of phenylcopper towards the tin-halide bond in the resulting triorganotin halide, thus preventing the formation of tetraphenyltin. uu.nl Other methods include the use of Grignard reagents (phenylmagnesium bromide) or organolithium reagents (phenyllithium). guidechem.comuu.nl

| Arylating Agent | Tin Substrate | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Phenylcopper (C₆H₅Cu) | Diphenyltin dibromide (Ph₂SnBr₂) | Diethyl ether | Triphenyltin bromide (Ph₃SnBr) | 86% | uu.nl |

| Phenylcopper (C₆H₅Cu) | Tin tetrachloride (SnCl₄) | Diethyl ether | Triphenyltin chloride (Ph₃SnCl) | ~100% | uu.nl |

| Phenylmagnesium bromide | Tin tetrachloride (SnCl₄) | Not specified | Triphenyltin chloride (Ph₃SnCl) | Not specified | guidechem.com |

A useful comparison can be drawn with the synthesis of other Group 14 (IV) organometallic cyanoacetates, particularly the silicon analogue, triphenylsilyl cyanoacetate. The synthetic approach is remarkably similar, highlighting a common strategy for this class of compounds. Triphenylsilyl cyanoacetate is prepared through the reaction of bromotriphenylsilane with potassium cyanoacetate in a suitable solvent like toluene. dtic.mil This parallel synthesis underscores the utility of salt metathesis reactions for forming bonds between Group 14 organometallic moieties and carboxylate groups.

However, the thermal stability of these analogues differs. While this compound undergoes decarboxylation upon heating to yield triphenyl(cyanomethyl)tin, triphenylsilyl cyanoacetate is thermally stable and does not decarboxylate even at high temperatures (200°C), indicating a stronger silicon-oxygen bond compared to the tin-oxygen bond in this context. dtic.milnbu.ac.in

| Compound | Precursor 1 | Precursor 2 | Reaction Type | Reference |

|---|---|---|---|---|

| This compound | Triphenyltin halide/hydroxide | Potassium cyanoacetate / Cyanoacetic acid | Salt Metathesis / Condensation | dtic.mil |

| Triphenylsilyl cyanoacetate | Bromotriphenylsilane | Potassium cyanoacetate | Salt Metathesis | dtic.mil |

Exploration of Green Chemistry Principles in Organotin Cyanoacetate Synthesis

The synthesis of organotin compounds, including this compound, has traditionally involved methods that are now being re-evaluated through the lens of green chemistry. rroij.comresearchgate.net The twelve principles of green chemistry provide a framework for creating chemical processes that are safer, more efficient, and environmentally benign. colab.wsacs.org These principles advocate for waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, employing safer solvents, designing for energy efficiency, and using renewable feedstocks. imist.matmv.ac.in The application of these principles to the synthesis of organotin cyanoacetates aims to mitigate the environmental and health concerns associated with traditional organometallic chemistry.

A primary focus has been the replacement of hazardous solvents, the improvement of energy efficiency through alternative energy sources like microwaves, and the optimization of reaction pathways to improve atom economy and reduce waste. elsevierpure.comresearchgate.net For instance, conventional syntheses of related triphenyltin compounds have often utilized toxic and environmentally harmful solvents like toluene and methanol (B129727). google.com Green approaches seek to replace these with safer alternatives, such as water, or to eliminate solvents altogether. elsevierpure.comgoogle.com

A significant advancement in greening organotin synthesis is the substitution of hazardous organic solvents with environmentally benign alternatives. rroij.com The synthesis of the related compound, triphenyltin acetate (B1210297), has been successfully demonstrated using water as the solvent instead of a conventional toluene-methanol mixture. google.com This change not only enhances the safety and environmental profile of the process but also simplifies product isolation, as triphenyltin acetate can be directly obtained through centrifugation and drying after the reaction. google.com This water-based methodology is directly applicable to the synthesis of this compound, which is typically formed from the reaction of triphenyltin chloride and a cyanoacetate salt.

Furthermore, solvent-free synthesis represents an even more advanced green methodology. elsevierpure.com Conducting reactions without a solvent minimizes waste, reduces costs associated with solvent purchase and disposal, and can lead to shorter reaction times. oatext.com Research into the synthesis of other organotin(IV) complexes has shown that solvent-free cycloaddition reactions can proceed efficiently at ambient pressure, highlighting a promising avenue for the clean synthesis of this compound. elsevierpure.com

Designing for energy efficiency is a core principle of green chemistry that aims to minimize the economic and environmental impacts of energy use by conducting reactions at ambient temperature and pressure where possible. acs.org For reactions requiring energy input, microwave-assisted synthesis has emerged as a powerful technology that can dramatically reduce reaction times, often from hours to minutes, and increase product yields compared to conventional heating methods. researchgate.netoatext.comnih.gov

The application of microwave irradiation has been successful in the synthesis of various compounds involving cyanoacetate and its derivatives. kau.edu.samdpi.com For example, the reaction of ethyl cyanoacetate with benzylamine (B48309) to form cyanoacetamide was completed in just one minute under microwave irradiation, whereas the same reaction required one hour at room temperature. kau.edu.sa Similarly, diorganotin(IV) and triphenyltin(IV) derivatives have been synthesized using microwave-assisted methods, demonstrating the suitability of this technique for organotin chemistry. orientjchem.org These findings strongly suggest that the synthesis of this compound could be significantly optimized by adopting microwave-assisted protocols, leading to faster, more energy-efficient processes. oatext.com

Table 1: Comparison of Reaction Times for Conventional vs. Microwave-Assisted Synthesis of Cyanoacetamide Derivatives This table presents data for the synthesis of related cyanoacetamide compounds to illustrate the potential efficiency gains for this compound synthesis.

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. acs.org A typical synthesis of this compound involves the reaction of triphenyltin chloride with an alkali metal salt of cyanoacetic acid, such as potassium cyanoacetate. dtic.mil

The reaction is as follows: (C₆H₅)₃SnCl + KOC(O)CH₂CN → (C₆H₅)₃SnOC(O)CH₂CN + KCl

The atom economy for this process can be calculated by dividing the molecular weight of the desired product (this compound) by the sum of the molecular weights of all reactants.

Table 2: Atom Economy Calculation for this compound Synthesis

This salt metathesis reaction has a theoretical atom economy of approximately 85.0%. While this is relatively high, it still generates a stoichiometric amount of potassium chloride as a byproduct. Green chemistry principles encourage the exploration of alternative synthetic routes, such as addition reactions, which could potentially achieve a 100% atom economy by incorporating all reactant atoms into the final product. acs.org

Table of Mentioned Compounds

| Compound Name | Formula |

|---|---|

| This compound | (C₆H₅)₃SnOC(O)CH₂CN |

| Triphenyltin chloride | (C₆H₅)₃SnCl |

| Potassium cyanoacetate | KOC(O)CH₂CN |

| Potassium chloride | KCl |

| Toluene | C₇H₈ |

| Methanol | CH₃OH |

| Water | H₂O |

| Triphenyltin acetate | (C₆H₅)₃SnOC(O)CH₃ |

| Ethyl cyanoacetate | C₅H₇NO₂ |

| Benzylamine | C₇H₉N |

| Cyanoacetamide | C₃H₄N₂O |

| Cyanoacetic acid | C₃H₃NO₂ |

Structural Elucidation and Advanced Spectroscopic Characterization

Comprehensive Spectroscopic Analysis

A thorough understanding of the molecular structure of triphenyltin (B1233371) cyanoacetate (B8463686) is achieved through the integrated application of various spectroscopic methods. Each technique probes different aspects of the molecule's quantum mechanical properties, and together they provide a cohesive picture of its atomic arrangement and electronic environment.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and elucidating the bonding characteristics within a molecule. The vibrational modes of a molecule are quantized, and their excitation by infrared radiation or inelastic scattering of monochromatic light (Raman effect) gives rise to a unique spectral fingerprint.

Infrared spectroscopy of organotin carboxylates provides valuable insights into the coordination mode of the carboxylate ligand and the geometry around the tin atom. fccollege.edu.pk The positions of the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group (COO) are particularly informative. The difference between these two frequencies (Δν = νₐₛ - νₛ) can help distinguish between monodentate, bidentate chelating, and bidentate bridging coordination of the carboxylate ligand. fccollege.edu.pk For triphenyltin carboxylates, a polymeric structure with bridging carboxylate groups and five-coordinate tin atoms is often observed in the solid state. researchgate.net

In triphenyltin cyanoacetate, characteristic IR absorption bands are expected for the triphenyltin group, the cyano group, and the acetate (B1210297) moiety. The phenyl groups attached to the tin atom would exhibit C-H stretching vibrations typically above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1430 cm⁻¹ region. researchgate.net The cyano group (C≡N) stretching vibration is expected to appear in the 2260-2240 cm⁻¹ region. The carboxylate group's asymmetric and symmetric stretching vibrations are crucial for determining the coordination mode.

Interactive Data Table: Expected Infrared (IR) and Far-Infrared (FIR) Absorption Regions for this compound

| Functional Group | Expected Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| Phenyl (C-H) | Stretching | > 3000 | researchgate.net |

| Cyano (C≡N) | Stretching | 2260 - 2240 | - |

| Carboxylate (COO) | Asymmetric Stretching (νₐₛ) | ~1650 - 1550 | fccollege.edu.pk |

| Phenyl (C=C) | Stretching | 1600 - 1430 | researchgate.net |

| Carboxylate (COO) | Symmetric Stretching (νₛ) | ~1440 - 1390 | fccollege.edu.pk |

| Tin-Oxygen (Sn-O) | Stretching | < 400 | ucf.edu |

| Tin-Carbon (Sn-C) | Stretching | < 400 | ucf.edu |

| Note: Specific experimental data for this compound was not found in the searched sources. The values presented are based on general knowledge of functional group frequencies and data for related compounds. |

Advanced vibrational spectroscopy techniques such as two-dimensional infrared (2D-IR) spectroscopy and vibrational sum-frequency generation (VSFG) spectroscopy have emerged as powerful tools for probing molecular structure, dynamics, and intermolecular interactions with high temporal and spatial resolution.

2D-IR spectroscopy can reveal vibrational couplings between different functional groups, providing insights into the three-dimensional structure and conformational dynamics of molecules. scielo.org.mxspecac.comlibretexts.org For a molecule like this compound, 2D-IR could potentially be used to study the coupling between the cyano and carboxylate stretching modes, offering a more detailed picture of the ligand's coordination to the tin center. However, no specific 2D-IR studies on this compound were found in the conducted searches.

VSFG is a surface-sensitive technique that provides vibrational spectra of interfaces. researchgate.net It could be employed to study the orientation and arrangement of this compound molecules at surfaces or interfaces, which is relevant for applications in materials science. As with 2D-IR, no VSFG studies specifically targeting this compound were identified in the available literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, ¹H and ¹³C NMR spectroscopy are fundamental for confirming its structure.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the phenyl groups and the methylene (B1212753) protons of the cyanoacetate ligand. The protons of the three phenyl groups attached to the tin atom will typically appear as complex multiplets in the aromatic region of the spectrum (generally between δ 7.0 and 8.0 ppm). fccollege.edu.pkscielo.org.mx The integration of these signals would correspond to 15 protons.

The methylene protons (CH₂) of the cyanoacetate moiety would give rise to a singlet, as there are no adjacent protons to cause splitting. The chemical shift of this singlet would be influenced by the electronegativity of the adjacent cyano and carboxylate groups.

Interactive Data Table: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Reference |

| Phenyl-H | 7.0 - 8.0 | Multiplet | fccollege.edu.pkscielo.org.mx |

| Methylene-H (CH₂) | Not Available | Singlet | - |

| Note: Specific experimental ¹H NMR data for this compound was not found in the searched sources. The values for phenyl protons are based on typical ranges for triphenyltin compounds. |

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, distinct signals are expected for the carbons of the phenyl groups, the methylene carbon, the cyano carbon, and the carboxylate carbon.

The phenyl carbons typically resonate in the range of δ 128-138 ppm. fccollege.edu.pkscielo.org.mx Due to the influence of the tin atom, four distinct signals for the ipso, ortho, meta, and para carbons are expected. The cyano carbon (C≡N) signal is anticipated to appear in the δ 115-120 ppm region. The methylene carbon (CH₂) signal's position will be influenced by the adjacent electron-withdrawing groups. The carboxylate carbon (COO) signal is expected to be the most downfield, typically appearing in the range of δ 170-180 ppm. libretexts.org

Interactive Data Table: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (δ, ppm) | Reference |

| Carboxylate (COO) | 170 - 180 | libretexts.org |

| Phenyl (C-ipso, C-ortho, C-meta, C-para) | 128 - 138 | fccollege.edu.pkscielo.org.mx |

| Cyano (C≡N) | 115 - 120 | - |

| Methylene (CH₂) | Not Available | - |

| Note: Specific experimental ¹³C NMR data for this compound was not found in the searched sources. The values presented are based on general knowledge of functional group chemical shifts and data for related compounds. |

Tin-119 Nuclear Magnetic Resonance (¹¹⁹Sn NMR)

Tin-119 (¹¹⁹Sn) NMR spectroscopy is a powerful tool for investigating the coordination environment of the tin atom in organotin compounds. dergipark.org.tr The chemical shift (δ) of the ¹¹⁹Sn nucleus is highly sensitive to its coordination number and the nature of the substituents. researchgate.net For triphenyltin carboxylates, a significant difference is often observed between the solid-state structure and the structure in solution.

In the solid state, these compounds frequently exhibit polymeric or oligomeric structures where the carboxylate ligand bridges between tin centers, resulting in a five-coordinate tin atom with a trigonal bipyramidal geometry. uzh.chbsmiab.org Such five-coordinate species are expected to show ¹¹⁹Sn NMR signals in the range of -180 to -260 ppm. bsmiab.org

However, upon dissolution in non-coordinating solvents like chloroform (B151607) (CDCl₃), these structures typically dissociate into monomeric, four-coordinate species. uzh.ch This change in coordination number from five to four induces a significant downfield shift (to a less negative value) in the ¹¹⁹Sn NMR spectrum. For instance, a triphenyltin(IV) complex with an amino acetate ligand shows a ¹¹⁹Sn chemical shift of –83.7 ppm in CDCl₃ solution, which is characteristic of a four-coordinate, tetrahedral geometry around the tin atom. uzh.ch It is therefore expected that this compound in a non-coordinating solvent would exhibit a similar chemical shift, confirming a monomeric, four-coordinate structure in solution.

Table 1: Representative ¹¹⁹Sn NMR Chemical Shifts for Triphenyltin(IV) Complexes

| Compound/Structure Type | Solvent | Coordination No. | ¹¹⁹Sn Chemical Shift (δ, ppm) | Reference |

| Triphenyltin amino acetate complex | CDCl₃ | 4 | -83.7 | uzh.ch |

| General Range for 4-Coordinate Triphenyltin Carboxylates | Solution | 4 | -80 to -120 (Typical) | researchgate.netuzh.ch |

| General Range for 5-Coordinate Triphenyltin(IV) Complexes | Solid | 5 | -180 to -260 | bsmiab.org |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is used to characterize compounds containing chromophores. nih.govresearchgate.net In this compound, the phenyl groups attached to the tin atom and the cyanoacetate ligand constitute the principal chromophores.

The electronic spectra of triphenyltin carboxylates are typically recorded in solvents like methanol (B129727) or dimethylformamide (DMF). dergipark.org.trtandfonline.com The absorption bands observed are generally attributed to π → π* transitions within the aromatic rings of the phenyl groups and electronic transitions involving the carboxylate moiety. Complexation of the carboxylate ligand to the triphenyltin(IV) cation can cause shifts in the maximum absorption wavelengths (λ_max) compared to the free ligand. bohrium.com

Studies on various triphenyltin benzoates and other carboxylates show characteristic absorption maxima. For example, triphenyltin(IV) 4-aminobenzoate (B8803810) exhibits λ_max values at 234 and 278 nm in methanol. dergipark.org.tr Similarly, triphenyltin(IV) azo-carboxylates display multiple bands, with intense absorptions observed at approximately 265 nm, and other bands in the 416-489 nm region corresponding to the azo-chromophore system. tandfonline.com The UV-Vis spectrum of this compound is expected to show intense absorptions below 300 nm, characteristic of the phenyltin moiety.

Table 2: UV-Vis Absorption Maxima (λ_max) for Representative Triphenyltin(IV) Carboxylates

| Compound | Solvent | λ_max (nm) | Reference |

| Triphenyltin(IV) 4-aminobenzoate | Methanol | 234, 278 | dergipark.org.tr |

| Triphenyltin(IV) 4-nitrobenzoate | Methanol | 234, 290 | dergipark.org.tr |

| Triphenyltin(IV) azo-carboxylate (L¹) | DMF | 265, 416, 475 | tandfonline.com |

| Triphenyltin(IV) azo-carboxylate (L²) | DMF | 265, 416, 489 | tandfonline.com |

Mass Spectrometry (MS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

Mass spectrometry is an essential technique for determining the molecular weight and confirming the elemental composition of a compound. wikipedia.org Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for analyzing organometallic complexes, as it can transfer ions from solution to the gas phase with minimal fragmentation. wikipedia.orglibretexts.org

For this compound, ESI-MS analysis is crucial for confirming its molecular identity. The technique allows for the detection of molecular ions and common adducts. jst.go.jp The characteristic isotopic pattern of tin, which has ten natural isotopes, provides a definitive signature for the presence and number of tin atoms in an ion. upce.cz

In positive-ion mode, this compound (C₂₁H₁₇NO₂Sn, Monoisotopic Mass: 435.02814 Da) is expected to form adducts with protons ([M+H]⁺), sodium ([M+Na]⁺), or potassium ([M+K]⁺). unila.ac.id Fragmentation in MS/MS experiments on triphenyltin compounds typically proceeds via the loss of the phenyl groups or the carboxylate ligand. A primary fragmentation pathway involves the loss of the anionic ligand to yield the stable triphenyltin cation, [Ph₃Sn]⁺, which gives a characteristic signal around m/z 351. researchgate.net Further fragmentation can involve the sequential loss of phenyl radicals. In negative-ion mode, the deprotonated molecule [M-H]⁻ or fragments resulting from the loss of the triphenyltin group may be observed. upce.cz

Table 3: Predicted ESI-MS Adducts for this compound (C₂₁H₁₇NO₂Sn)

| Adduct Ion | Formula | Calculated m/z | Reference |

| [M+H]⁺ | [C₂₁H₁₈NO₂Sn]⁺ | 436.03542 | unila.ac.id |

| [M+Na]⁺ | [C₂₁H₁₇NO₂SnNa]⁺ | 458.01736 | unila.ac.id |

| [M+K]⁺ | [C₂₁H₁₇NO₂SnK]⁺ | 473.99130 | unila.ac.id |

| [M-H]⁻ | [C₂₁H₁₆NO₂Sn]⁻ | 434.02086 | unila.ac.id |

| [Ph₃Sn]⁺ | [C₁₈H₁₅Sn]⁺ | ~351 | researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Bonding State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical (oxidation) state of elements within the top 1-10 nm of a material's surface. upce.czthescipub.com XPS works by irradiating a sample with X-rays and measuring the kinetic energy of emitted core-level electrons. bsmiab.org The binding energy of these electrons is characteristic of the element and its chemical environment. thermofisher.com

For this compound, XPS analysis can confirm the presence of Sn, C, O, and N and, most importantly, verify the +4 oxidation state of the tin atom. The Sn 3d region of the XPS spectrum is characteristic, showing two spin-orbit split peaks, Sn 3d₅/₂ and Sn 3d₃/₂. The binding energy for the Sn 3d₅/₂ peak in Sn(IV) compounds like SnO₂ is typically found around 486.6 - 486.9 eV. thermofisher.comresearchgate.net This value is distinct from that of metallic tin (Sn⁰), which appears at a lower binding energy (~485.0 eV). thermofisher.com

High-resolution scans of the C 1s region can provide information on the different types of carbon atoms. The C 1s spectrum can be deconvoluted into multiple peaks corresponding to carbon in the phenyl groups (C-C/C-H), carbon bonded to tin (Sn-C), the cyano group (C≡N), and the carboxylate group (O-C=O). chinesechemsoc.org

Table 4: Typical Binding Energies (eV) in XPS for Relevant Chemical States

| Element / Core Level | Chemical State/Group | Typical Binding Energy (eV) | Reference |

| Sn 3d₅/₂ | Sn(IV) in oxides/carboxylates | 486.1 - 486.9 | researchgate.netresearchgate.net |

| Sn 3d₃/₂ | Sn(IV) in oxides/carboxylates | 494.5 - 495.3 | researchgate.net |

| C 1s | C-C, C-H (adventitious/phenyl) | 284.8 - 285.0 | chinesechemsoc.org |

| C 1s | Sn-C | ~286.2 | chinesechemsoc.org |

| C 1s | C≡N | ~286.5 | |

| C 1s | O-C=O (carboxylate) | 288.6 - 289.0 | chinesechemsoc.org |

| O 1s | Sn-O-C | 531.4 - 532.0 | researchgate.net |

| N 1s | C≡N | ~399 - 400 |

Note: Values for C≡N and N 1s are typical literature ranges and may vary.

Solid-State Structural Analysis

While solution-state techniques reveal the nature of the monomeric species, solid-state analyses are required to understand the supramolecular architecture and microstructure of this compound.

X-ray Diffraction (XRD) and Single-Crystal X-ray Crystallography

The most definitive method for determining the three-dimensional atomic arrangement in a crystalline solid is single-crystal X-ray diffraction (SC-XRD). chinesechemsoc.orgnih.gov This technique provides precise bond lengths, bond angles, and details of intermolecular interactions.

For triphenyltin carboxylates, SC-XRD studies have consistently revealed that they tend not to exist as discrete monomers in the solid state. Instead, they form coordination polymers where the carboxylate group acts as a bridging ligand between adjacent triphenyltin units. wikipedia.org A classic example is triphenyltin acetate, which forms a polymeric chain structure. wikipedia.org In these structures, the geometry around the tin atom is typically a distorted trigonal bipyramid. The three phenyl groups occupy the equatorial positions, while the axial positions are filled by oxygen atoms from two different bridging carboxylate ligands. uzh.chrsc.org

It is highly probable that this compound adopts a similar one-dimensional polymeric chain structure in the solid state. Powder X-ray diffraction (PXRD) can be used to analyze the crystallinity of a bulk sample and confirm the phase purity.

Table 5: Representative Single-Crystal X-ray Crystallographic Data for Triphenyltin Formate (B1220265)

| Parameter | Value | Reference |

| Compound | Triphenyltin Formate | rsc.org |

| Crystal System | Monoclinic | rsc.org |

| Space Group | B2₁/a | rsc.org |

| a (Å) | 20.176(8) | rsc.org |

| b (Å) | 15.539(6) | rsc.org |

| c (Å) | 21.952(10) | rsc.org |

| β (°) | 90.30(6) | rsc.org |

| Z (formula units/cell) | 16 | rsc.org |

| Coordination Geometry | Trigonal Bipyramidal (trans-O₂SnR₃) | rsc.org |

| Structure Type | Chain Polymeric | rsc.org |

Microstructural Characterization via Electron Microscopy (SEM, TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the microstructure and morphology of materials at the micro- and nanoscale. acs.org

SEM is used to study the surface topography of a solid sample. pitt.edu For a crystalline powder of this compound, SEM analysis would reveal the size, shape (morphology), and size distribution of the crystals or particles. It can provide images of the crystal facets and surface features. SEM has been used to analyze the surface morphology of various organotin complexes and materials derived from them, such as thin films or photoresists. nih.govchinesechemsoc.org

TEM, on the other hand, provides information about the internal structure of a material, as the electron beam passes through an ultra-thin sample. acs.orgpitt.edu While less commonly used for simple molecular crystals, TEM could be employed to investigate nanoscale features, defects, or the ultrastructure of composites containing this compound.

Investigation of Solution-Phase Structural Dynamics and Equilibria

The structural architecture of this compound in the solution phase is not static but is governed by dynamic equilibria that are highly sensitive to the nature of the solvent. Unlike the often polymeric and five-coordinate structures observed in the solid state for many triphenyltin carboxylates, these compounds typically undergo significant structural changes upon dissolution. scispace.comnbu.ac.in The primary equilibrium in solution involves the coordination number of the tin atom, which can be readily investigated using advanced spectroscopic techniques such as multinuclear Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

In non-coordinating or weakly coordinating solvents, such as chloroform and benzene (B151609), triphenyltin carboxylates that are polymeric in the solid state tend to depolymerize to form discrete four-coordinate, monomeric species. nbu.ac.inuzh.ch In this state, the cyanoacetate ligand is expected to bind to the tin atom in a monodentate, ester-like fashion, resulting in a tetrahedral geometry around the tin center.

Conversely, in the presence of strongly coordinating donor solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), a different equilibrium is established. nih.govacs.org These solvent molecules can act as ligands, coordinating directly to the tin atom. This shifts the equilibrium from a four-coordinate tetrahedral geometry to a five-coordinate trigonal bipyramidal structure, where the solvent molecule occupies a coordination site. acs.orgresearchgate.net Studies on related triphenyltin complexes have demonstrated their stability in DMSO solution over extended periods, with time-resolved ¹H NMR showing no evidence of ligand exchange or degradation. mdpi.com

Infrared (IR) Spectroscopic Findings

Infrared spectroscopy in solution is a powerful tool for elucidating the binding mode of the carboxylate group. The key diagnostic parameter is the difference (Δν) between the asymmetric (νasym) and symmetric (νsym) stretching frequencies of the carboxylate moiety. A large separation value (Δν > 200 cm⁻¹) is characteristic of a monodentate carboxylate group, which is indicative of a four-coordinate monomeric structure in solution. researchgate.net This contrasts with the smaller Δν values typically seen for bridging or bidentate carboxylates in polymeric solid-state structures.

Table 1: Representative IR Spectroscopic Data for Determining Carboxylate Binding Mode in Solution.

| Binding Mode | Structural Implication | Typical Δν (νasym - νsym) (cm-1) |

|---|---|---|

| Monodentate | Four-coordinate tetrahedral monomer | > 200 |

| Bridging or Bidentate | Five- or six-coordinate polymer/dimer | < 200 |

Advanced NMR Spectroscopic Characterization

Multinuclear NMR spectroscopy, particularly ¹¹⁹Sn NMR, provides the most definitive evidence for the structural dynamics of this compound in solution. The ¹¹⁹Sn chemical shift (δ) is exceptionally sensitive to the coordination number and geometry of the tin atom. researchgate.net A significant upfield shift is observed as the coordination number increases from four to five.

Studies on a wide range of triphenyltin(IV) compounds have established clear correlations between NMR parameters and molecular structure. researchgate.net Four-coordinate tetrahedral compounds consistently exhibit ¹¹⁹Sn chemical shifts in the range of -40 to -120 ppm. researchgate.net For instance, several triphenyltin carboxylate complexes in CDCl₃ solution show ¹¹⁹Sn signals around -83 ppm, confirming their monomeric, four-coordinate nature. uzh.ch In contrast, the formation of five-coordinate adducts, typically with a trigonal bipyramidal geometry, causes the ¹¹⁹Sn signal to shift substantially upfield to a range of -180 to -260 ppm. researchgate.net

The one-bond tin-carbon coupling constant, ¹J(¹¹⁹Sn-¹³C), also serves as a reliable probe of the coordination environment. This coupling constant is markedly dependent on the geometry at the tin center, providing complementary data to the chemical shift for structural assignment in solution. researchgate.net

Table 2: ¹¹⁹Sn NMR Parameters as a Diagnostic Tool for the Coordination Environment of Triphenyltin Compounds in Solution.

| Coordination Number | Typical Geometry | Typical δ(¹¹⁹Sn) Range (ppm) | Typical ¹J(¹¹⁹Sn-¹³C) Range (Hz) |

|---|---|---|---|

| 4 | Tetrahedral | -40 to -120 | 550 - 660 |

| 5 | Trigonal Bipyramidal | -180 to -260 | (Varies with geometry) |

Therefore, by analyzing the ¹¹⁹Sn NMR spectrum of this compound in different solvents, one can directly observe the position of the structural equilibrium. A chemical shift in the downfield region (-40 to -120 ppm) in a non-coordinating solvent like CDCl₃ would confirm a four-coordinate monomer, while a shift to the upfield region (-180 to -260 ppm) in a coordinating solvent like DMSO would provide clear evidence of a five-coordinate solvent adduct.

Coordination Chemistry and Molecular Architectures

Coordination Geometry and Stereochemistry around the Tin Center

The tin atom in triphenyltin (B1233371) carboxylates typically exhibits a penta-coordinated environment. bohrium.comnih.govmdpi.com In the solid state, these compounds frequently adopt a trigonal bipyramidal geometry. bohrium.comnih.govmdpi.com The three phenyl groups, being bulkier, arrange themselves in the equatorial plane, minimizing steric hindrance. The oxygen atoms from the carboxylate ligands occupy the axial positions. bohrium.comnih.govmdpi.com This arrangement results in a trans-O₂SnC₃ configuration.

For instance, the crystal structure of triphenyltin(IV) indomethacinate, a related carboxylate, clearly shows this penta-coordination with the phenyl groups in the equatorial positions and two oxygen atoms from bridging carboxylato ligands in the axial positions, leading to a nearly perfect trigonal bipyramidal geometry. bohrium.comnih.govmdpi.com Similarly, triphenyltin formate (B1220265) adopts a trigonal bipyramidal geometry with a trans-O₂SnPh₃ stereochemistry, forming a polymeric chain. rsc.org It is therefore highly probable that triphenyltin cyanoacetate (B8463686) adopts a similar coordination geometry in the solid state.

Table 1: Typical Coordination Geometries in Triphenyltin Carboxylates

| Compound | Coordination Number | Geometry | Stereochemistry |

| Triphenyltin(IV) indomethacinate | 5 | Trigonal Bipyramidal | trans-O₂SnPh₃ |

| Triphenyltin formate | 5 | Trigonal Bipyramidal | trans-O₂SnPh₃ |

| Triphenyltin(IV) Schiff Base Derivatives | 5 | Trigonal Bipyramidal | - |

This table is generated based on data from related triphenyltin compounds to infer the likely characteristics of triphenyltin cyanoacetate.

Analysis of Sn-Ligand Bonding Interactions

The interaction between the tin center and the cyanoacetate ligand is primarily through the oxygen atoms of the carboxylate group. The nature of this Sn-O bond can vary, leading to different structural motifs. The carboxylate ligand can coordinate to the tin atom in several ways, including monodentate, bidentate (chelating), or bridging fashions. nih.gov

In many triphenyltin carboxylates, the carboxylate group acts as a bridging ligand, connecting two tin centers. This is evident in the polymeric structure of triphenyltin(IV) indomethacinate, where the carboxylato ligands bridge the SnPh₃ moieties. bohrium.comnih.govmdpi.com The anisobidentate bridging mode, where one Sn-O bond is significantly shorter and stronger than the other, is also common.

Spectroscopic techniques, particularly Fourier-transform infrared (FT-IR) spectroscopy, are instrumental in analyzing these bonding interactions. The difference (Δν) between the asymmetric (νₐₛ(COO)) and symmetric (νₛ(COO)) stretching frequencies of the carboxylate group provides insight into its coordination mode. A larger Δν value is typically associated with a monodentate coordination, while a smaller Δν value suggests a bidentate or bridging mode. For many triphenyltin(IV) derivatives with carboxylated Schiff bases, FT-IR spectroscopy has confirmed an isobidentate coordination mode. fccollege.edu.pk

Formation and Characteristics of Oligomeric and Monomeric Species

Triphenyltin carboxylates exhibit a strong tendency to form oligomeric or polymeric structures in the solid state. acs.orgresearchgate.net This is a direct consequence of the ability of the carboxylate group to bridge tin centers, leading to the formation of extended one-dimensional chains. bohrium.comnih.govmdpi.comrsc.org For example, triphenyltin formate exists as a chain polymer in the solid state. rsc.org

The formation of such extended structures is influenced by the steric bulk of both the carboxylate ligand and the groups attached to the tin atom. Less bulky ligands and substituents favor polymerization.

In solution, however, these coordination polymers often dissociate into monomeric or smaller oligomeric species. nih.gov This equilibrium between associated and unassociated forms is a common feature of organotin carboxylates. nbu.ac.in While polymeric structures are prevalent in the solid state, solution-state NMR studies often indicate the presence of monomeric four-coordinate species. thescipub.com The existence of various forms, including dimeric, tetrameric, and even macrocyclic structures, has been reported for the broader class of organotin carboxylates. researchgate.net

Supramolecular Interactions and Self-Assembly

Supramolecular interactions play a crucial role in the solid-state architecture of triphenyltin carboxylates. acs.org While the primary coordination bonds dictate the immediate environment of the tin atom, weaker interactions such as hydrogen bonds, van der Waals forces, and π-π stacking interactions govern the self-assembly of the molecules into higher-order structures. nih.gov

In many organotin carboxylates, hydrogen bonds involving the carboxylate oxygen atoms and C-H groups on the phenyl rings or other parts of the ligand contribute to the formation of one-, two-, or even three-dimensional networks. acs.org The self-assembly of dialkyltin(IV) moieties with aromatic dicarboxylates has been shown to lead to either polymeric chains or discrete trinuclear macrocyclic structures in the solid state. acs.org

Although specific studies on the supramolecular chemistry of this compound are scarce, the principles observed in other triphenyltin complexes are applicable. The presence of the cyano group in this compound could potentially introduce additional weak interactions, such as N···H or N···Sn contacts, further influencing its self-assembly and crystal packing.

Reactivity and Mechanistic Investigations

Hydrolysis Reactions and Characterization of Hydrolysis Products

Organotin carboxylates, such as triphenyltin (B1233371) cyanoacetate (B8463686), are generally susceptible to hydrolysis. um.edu.my The reaction involves the cleavage of the tin-oxygen bond by water. The hydrolysis of triphenyltin cyanoacetate is expected to yield triphenyltin hydroxide (B78521) and cyanoacetic acid. This reaction is typically reversible and can be driven to completion by removing one of the products. um.edu.my

The primary hydrolysis products are characterized as follows:

Triphenyltin hydroxide (Ph₃SnOH): A white solid that can exist as a monomer or a polymer. It is a common starting material for the synthesis of other triphenyltin compounds. um.edu.myresearchgate.net

Cyanoacetic acid: An organic compound that is soluble in water. It is a precursor to other chemicals. Further hydrolysis of cyanoacetic acid can occur, especially in the presence of an acid catalyst, to produce malonic acid. acs.org

| Reactants | Products |

| This compound | Triphenyltin hydroxide |

| Water | Cyanoacetic acid |

Decarboxylation Pathways of this compound

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). For this compound, this can be achieved through thermal processes or with the aid of a catalyst.

The thermal decomposition of organotin carboxylates can proceed via decarboxylation to yield a new organotin compound where the carboxylate group is replaced. rsc.orgrsc.org In the case of this compound, heating the compound would likely lead to the loss of carbon dioxide and the formation of cyanomethyltriphenyltin.

The process can be represented as:

| Reactant | Products | Conditions |

| This compound | Cyanomethyltriphenyltin | Heat |

| Carbon dioxide |

Palladium(II) complexes are known to catalyze the decarboxylation of various carboxylic acids. youtube.com While specific studies on this compound are not prevalent, the general mechanism can be inferred. The catalytic cycle would likely involve the coordination of the carboxylate to the palladium(II) center, followed by decarboxylation to form an organopalladium intermediate. This intermediate would then undergo further reaction to regenerate the catalyst and form the final product.

A proposed catalytic cycle is outlined below:

| Step | Description |

| 1. Ligand Exchange | This compound displaces a ligand on the Pd(II) complex to form a triphenyltin-carboxylate-palladium complex. |

| 2. Decarboxylation | The palladium-bound carboxylate loses CO₂, generating an organopalladium intermediate. |

| 3. Product Formation | The organic moiety attached to the palladium intermediate is transferred or eliminated to form the final product. |

| 4. Catalyst Regeneration | The Pd(II) catalyst is regenerated, allowing it to re-enter the catalytic cycle. |

Exploration of Reaction Mechanisms in Organotin Chemistry (e.g., Oxidative Addition, Reductive Elimination)

The reactivity of organotin compounds is often discussed in the context of fundamental organometallic reaction mechanisms such as oxidative addition and reductive elimination. These processes are key steps in many catalytic cycles. researchgate.net

Oxidative Addition: In this process, a metal complex with a vacant coordination site and a relatively low oxidation state is oxidized by the addition of a substrate, which cleaves and adds to the metal center. This results in an increase in both the coordination number and the formal oxidation state of the metal. scielo.org.mx

Reductive Elimination: This is the reverse of oxidative addition. Two ligands on a metal center are eliminated, coupling together to form a new molecule, while the metal center is reduced in both coordination number and formal oxidation state. For reductive elimination to occur, the two groups must be adjacent in the metal's coordination sphere. oup.comtandfonline.com

These two processes are fundamental to many transition-metal-catalyzed reactions. wikipedia.org

| Process | Change in Oxidation State | Change in Coordination Number | Key Features |

| Oxidative Addition | Increases by 2 | Increases by 2 | Metal center is oxidized; requires a vacant coordination site. scielo.org.mx |

| Reductive Elimination | Decreases by 2 | Decreases by 2 | Metal center is reduced; ligands must be in a cis position to each other. tandfonline.com |

Chemical Transformations Involving the Cyanoacetate Moiety (e.g., related to general cyanoacetate reactivity)

The cyanoacetate portion of this compound possesses its own characteristic reactivity, primarily centered around the active methylene (B1212753) group (the CH₂ group flanked by the cyano and carbonyl groups). This group is acidic and can be deprotonated to form a nucleophilic carbanion.

Two common reactions involving the cyanoacetate moiety are the Knoevenagel condensation and the Michael addition.

Knoevenagel Condensation: This is a reaction between an active methylene compound (like the cyanoacetate) and a carbonyl compound (an aldehyde or ketone), typically catalyzed by a base. The reaction involves a nucleophilic addition followed by a dehydration to form a new carbon-carbon double bond. researchgate.netscielo.org.mxoup.comtandfonline.comrsc.org

| Reactants | Catalyst | Product Type |

| Aldehyde or Ketone | Base (e.g., piperidine, DABCO) | α,β-unsaturated cyanoester |

| Cyanoacetate |

Michael Addition: In this reaction, a nucleophile (the enolate of the cyanoacetate) adds to an α,β-unsaturated carbonyl compound in a conjugate fashion (1,4-addition). wikipedia.org This is a widely used method for forming carbon-carbon bonds. acs.orgchempedia.infotandfonline.comchempedia.info

| Reactants | Product Type |

| α,β-unsaturated carbonyl compound | 1,5-dicarbonyl compound (or related structure) |

| Cyanoacetate (as nucleophile) |

Environmental Fate and Degradation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of chemical substances through non-biological processes, with photolysis and hydrolysis being the most significant for triphenyltin (B1233371) compounds. inchem.org

Photolytic degradation, the decomposition of compounds by light, is a major factor in the environmental breakdown of triphenyltin compounds. nih.gov Sunlight, particularly its ultraviolet (UV) component, accelerates the degradation of TPT in water and on soil surfaces. inchem.orgnih.gov This process involves the cleavage of the tin-carbon bonds, leading to the stepwise formation of diphenyltin (B89523) (DPT) and monophenyltin (MPT) compounds, and ultimately inorganic tin. inchem.orgnih.gov The rate of photolysis is influenced by factors such as light intensity and the presence of other substances that can act as photosensitizers. inchem.org For instance, the half-life of triphenyltin in water has been estimated to be several days in June but extends to 2-3 weeks in November, highlighting the influence of sunlight intensity. inchem.org

Hydrolysis, the reaction with water, is a key degradation pathway for triphenyltin compounds in aqueous environments. inchem.org Triphenyltin acetate (B1210297) and triphenyltin chloride, for example, rapidly hydrolyze to form triphenyltin hydroxide (B78521) (TPTH). inchem.org The persistence of these compounds is dependent on factors like pH and soil type. inchem.org The degradation process involves the sequential splitting off of phenyl groups to form DPT and MPT. inchem.org The pKa of triphenyltin, which influences its speciation and partitioning behavior, is reported to be 5.2. researchgate.net At a pH below this value, the cationic form is more prevalent, which can affect its interaction with sediments. researchgate.net

Table 1: Abiotic Degradation of Triphenyltin Compounds

| Degradation Mechanism | Influencing Factors | Primary Degradation Products |

| Photolytic Degradation | Sunlight intensity, UV radiation | Diphenyltin, Monophenyltin, Inorganic Tin |

| Hydrolytic Degradation | pH, Soil Type | Diphenyltin, Monophenyltin, Inorganic Tin |

Biotic Degradation Mechanisms

Biotic degradation, mediated by living organisms, is a crucial process for the ultimate breakdown of triphenyltin compounds in the environment.

Microorganisms play a vital role in the degradation of triphenyltin compounds. nih.gov Several bacterial species have been identified that can break down these compounds, including Klebsiella pneumoniae. lclark.eduresearchgate.net Studies have shown that the intracellular enzymes of Klebsiella pneumoniae are particularly effective in degrading triphenyltin. lclark.eduresearchgate.net The degradation efficiency is influenced by environmental conditions such as pH and temperature, with optimal degradation by enzymes from K. pneumoniae observed at a pH of 8 and a temperature of 50°C. lclark.edu Other bacteria, such as Pseudomonas chlororaphis, have also been shown to degrade TPT, producing DPT as a metabolite. nih.govnih.gov

The microbial degradation of triphenyltin follows a stepwise dephenylation pathway, similar to abiotic degradation. researchgate.net The process transforms TPT into less toxic intermediates, namely diphenyltin (DPT) and monophenyltin (MPT). researchgate.net The ultimate final product of this biodegradation is inorganic tin. researchgate.net The identification of these degradation products has been confirmed through analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and X-ray photoelectron spectroscopy (XPS). researchgate.net For example, incubation of Pseudomonas chlororaphis with TPT resulted in the accumulation of DPT as the only metabolite. nih.gov

Table 2: Biotic Degradation of Triphenyltin by Klebsiella pneumoniae

| Organism | Degradation Pathway | Intermediates | Final Product |

| Klebsiella pneumoniae | Sequential Dephenylation | Diphenyltin, Monophenyltin | Inorganic Tin |

Persistence and Environmental Partitioning (Adsorption/Desorption) in Sediments and Soils

The environmental persistence and distribution of triphenyltin compounds are heavily influenced by their strong tendency to adsorb to soil and sediment particles. inchem.orgnih.govnaturvardsverket.se This high affinity for solid matrices means that sediments act as a significant sink for these compounds, reducing their availability in the water column. researchgate.netnaturvardsverket.se

Once in the soil or sediment, triphenyltin compounds are degraded primarily through biological processes. inchem.org The half-life of TPT in soil can vary significantly, with reported values ranging from 47 to 140 days, depending on factors like the organic matter content. nih.gov In some cases, the half-life in soil has been reported to be around 1-3 months. inchem.org While strongly adsorbed, the process is reversible, and contaminated sediments can act as a long-term source of these compounds to the overlying water. researchgate.net Leaching tests have shown that while a high percentage of TPhT is initially sorbed to sludge, it can be quantitatively exchangeable at the solid/liquid interface. nih.gov The pH of the soil can also affect persistence, with higher pH (over 7) leading to slower degradation, especially at higher concentrations. nih.gov

Table 3: Environmental Partitioning and Persistence of Triphenyltin

| Environmental Compartment | Partitioning Behavior | Persistence/Half-life |

| Water | Low persistence due to degradation and adsorption to solids. | Several days to a few weeks. inchem.org |

| Soil/Sediment | Strong adsorption to particles, acting as a sink. | 47 to 140 days in soil. nih.gov 1-3 months in some soils. inchem.org |

Advanced Analytical Methodologies for Environmental Monitoring and Degradation Product Analysis

The detection and quantification of triphenyltin compounds, such as triphenyltin cyanoacetate (B8463686), and their breakdown products in various environmental matrices necessitate highly sensitive and selective analytical methods. Due to the compounds' toxicity and bioaccumulation potential, monitoring programs are essential to evaluate environmental contamination and the efficacy of regulatory controls. nih.gov The primary analytical challenges stem from the low concentrations at which these compounds occur (ng/L or ng/g levels), their tendency to be present in complex matrices like sediment and biota, and the need to distinguish between the parent compound and its various degradation products. nih.govsciex.com

Methodologies predominantly revolve around chromatographic techniques, which separate the organotin species, coupled with highly sensitive detectors for quantification. analchemres.org Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common separation techniques employed. analchemres.orgscispace.com

Gas Chromatography (GC) Approaches

Gas chromatography is a powerful tool for organotin analysis, prized for its high resolution. analchemres.org However, since organotin compounds like triphenyltin (TPT) are typically ionic, polar, and have low volatility, a derivatization step is almost always required to convert them into more volatile and thermally stable species suitable for GC analysis. sciex.comanalchemres.orgscispace.com

Common derivatization strategies include:

Alkylation: This involves reaction with a Grignard reagent (e.g., propylmagnesium bromide or pentylmagnesium bromide) or, more commonly, with sodium tetraethylborate (NaBEt4). scispace.com Ethylation with NaBEt4 has become a major method for aquatic samples. scispace.comresearchgate.net

Hydride Formation: Reaction with sodium tetrahydroborate (NaBH4) to form volatile tin hydrides. scispace.com

Direct Analysis with Halogen Doping: An alternative approach avoids traditional derivatization by doping the GC system with a dilute hydrobromic acid (HBr) solution. nih.gov This facilitates the in-system formation of organotin bromides, which are amenable to GC analysis. scispace.comnih.gov

Following separation, various detectors are used for quantification. Mass Spectrometry (MS) is widely used due to its high sensitivity and ability to provide structural information for confirmation. scispace.com Specific MS techniques include triple quadrupole mass spectrometry (MS/MS) for enhanced selectivity and time-of-flight mass spectrometry (GC-MS-TOF). analchemres.orgpjoes.com Other selective detectors include the Flame Photometric Detector (FPD), particularly the Pulsed Flame Photometric Detector (PFPD), which offers excellent sensitivity and selectivity for tin. nih.govysi.com

Table 1: Examples of GC-Based Analytical Methods for Triphenyltin (TPT) and its Degradation Products

High-Performance Liquid Chromatography (HPLC) Approaches

HPLC offers a significant advantage over GC as it can often separate ionic organotin species without the need for a derivatization step, simplifying sample preparation and avoiding a potential source of error. sciex.comresearchgate.net The separation is typically achieved using reverse-phase columns. researchgate.net

The coupling of HPLC with highly sensitive detectors is crucial for environmental analysis. Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is a powerful technique for organotin speciation, offering excellent selectivity and sensitivity. scispace.com Another effective method is coupling HPLC with mass spectrometry using an atmospheric pressure chemical ionization (APCI-MS) interface. researchgate.net LC-APCI-MS can provide both molecular ion information for specific identification and quasi-element specific detection of the tin ion itself. researchgate.net

Table 2: Examples of HPLC-Based Analytical Methods for Phenyltin Compounds

Analysis of Degradation Products

The environmental fate of triphenyltin cyanoacetate is intrinsically linked to its degradation into less substituted but still potentially toxic compounds. The primary degradation pathway involves the sequential loss of phenyl groups, leading to the formation of diphenyltin (DPT) and monophenyltin (MPT) compounds. nih.gov Therefore, analytical methods must be capable of separating and identifying these degradation products alongside the parent compound.

Research has successfully utilized HPLC to monitor this degradation process. For instance, one study demonstrated that a bacterial strain could degrade TPT, with HPLC analysis confirming the stoichiometric production of DPT. nih.gov The same analysis also identified benzene (B151609) as another key degradation product resulting from the cleavage of the tin-carbon bond. nih.gov The analytical methods described above (both GC and HPLC based) are generally applied for the simultaneous determination of TPT and its DPT and MPT metabolites in environmental samples. nih.gov

Table 3: Identified Degradation Products of Triphenyltin and Analytical Method

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT has become a standard method in computational chemistry for investigating the electronic structure of molecules.

Geometry Optimization and Electronic Structure Analysis

A DFT study of triphenyltin (B1233371) cyanoacetate (B8463686) would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy state of the molecule. From this optimized geometry, key structural parameters such as bond lengths and bond angles can be calculated. For instance, the Sn-C bonds of the phenyl groups and the Sn-O bond of the cyanoacetate ligand would be of particular interest.

Electronic structure analysis would follow, providing insights into the distribution of electrons within the molecule. This includes the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Table 1: Hypothetical DFT-Calculated Parameters for Triphenyltin Cyanoacetate

| Parameter | Hypothetical Value | Significance |

| Sn-O Bond Length | ~2.1 - 2.3 Å | Indicates the strength and nature of the tin-oxygen bond. |

| Sn-C Bond Length | ~2.1 - 2.2 Å | Reflects the interaction between the tin atom and the phenyl rings. |

| C≡N Bond Length | ~1.15 Å | Typical length for a triple bond in a nitrile group. |

| HOMO Energy | (Value) eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | (Value) eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | (Value) eV | Indicator of chemical reactivity and electronic excitation energy. |

| Note: This table is illustrative and does not represent actual experimental or calculated data. |

Vibrational Frequency Calculations for Spectral Interpretation

DFT calculations are also employed to predict the vibrational frequencies of a molecule. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. The results are used to interpret experimental infrared (IR) and Raman spectra. By comparing the calculated vibrational spectrum with the experimental one, researchers can confirm the molecular structure and assign specific spectral bands to particular vibrational modes. For this compound, key vibrations would include the Sn-C and Sn-O stretching modes, as well as the characteristic C≡N stretch of the cyano group.

Topological Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions in the crystalline state. It maps the electron distribution of a molecule within a crystal, allowing for the identification and analysis of close contacts between neighboring molecules.

Molecular Dynamics Simulations for Solution Behavior and Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation of this compound in a solvent (e.g., water or an organic solvent) would provide insights into its behavior in solution. This could include studying its solvation, conformational changes, and interactions with solvent molecules. Such simulations are crucial for understanding how the compound behaves in a non-isolated state, which is more representative of real-world chemical systems. While MD simulations are often used to study biological interactions, they are equally valuable for exploring fundamental solution-phase chemistry.

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR studies aim to build mathematical models that correlate the chemical structure of a compound with its physical or chemical properties. For this compound, a QSPR model could be developed to predict properties like solubility, melting point, or chromatographic retention time based on calculated molecular descriptors. These descriptors are numerical values derived from the chemical structure, such as molecular weight, volume, surface area, and electronic parameters obtained from DFT calculations. Such models are valuable for predicting the properties of new, related compounds without the need for experimental synthesis and measurement.

Catalytic Applications and Mechanistic Insights

General Principles of Organotin Catalysis

Organotin compounds are widely recognized for their catalytic activity in a variety of organic reactions, most notably in the formation of polyurethanes and polyesters. preprints.org Their effectiveness as catalysts stems primarily from the electrophilic nature of the tin atom, which allows them to function as Lewis acids. rsc.org The general formula for organotin compounds is R_nSnX_{4-n}, where 'R' is an organic group and 'X' can be a variety of substituents, including halides, oxides, carboxylates, and in the case of the subject compound, a cyanoacetate (B8463686) group. The nature of the 'R' and 'X' groups significantly influences the Lewis acidity and, consequently, the catalytic activity of the tin center. preprints.org

Two principal mechanisms are generally proposed for organotin catalysis, particularly in urethane (B1682113) formation from isocyanates and alcohols:

Lewis Acid Catalysis: In this mechanism, the organotin compound acts as a Lewis acid, coordinating to the oxygen atom of the alcohol. This coordination increases the nucleophilicity of the alcohol, facilitating its attack on the isocyanate. This pathway is often suggested for organotin compounds with non-labile ligands, such as organotin chlorides and carboxylates. researchgate.net

Insertion Mechanism: This mechanism involves the initial reaction of the organotin catalyst with the alcohol to form a tin alkoxide intermediate. The isocyanate then inserts into the Sn-O bond of this highly reactive intermediate. Subsequent alcoholysis of the resulting N-stannylurethane regenerates the tin alkoxide and yields the final urethane product. sysrevpharm.org

Organotin compounds are also effective catalysts for esterification and transesterification reactions. preprints.org In these processes, the tin catalyst is thought to activate the carbonyl group of the carboxylic acid or ester, making it more susceptible to nucleophilic attack by the alcohol.

Investigation of Triphenyltin (B1233371) Cyanoacetate as a Catalyst or Co-catalyst

To provide a comparative context for the potential catalytic activity of triphenyltin cyanoacetate, the table below, derived from patent literature, illustrates the relative catalytic rates of various tin compounds in the reaction of an isocyanate with an alcohol.

This data indicates that triphenyltin compounds, such as the chloride and oxide, exhibit notable catalytic activity, surpassing that of a common amine catalyst like triethylamine.

Given that triphenyltin chloride and oxide show catalytic activity, it is plausible to hypothesize that this compound could also function as a catalyst. The triphenyltin moiety provides the necessary Lewis acidic center, while the cyanoacetate ligand could influence the compound's solubility, steric hindrance, and the lability of the Sn-O bond, all of which are critical factors in catalysis. The electron-withdrawing nature of the cyano group in the cyanoacetate ligand might enhance the Lewis acidity of the tin center, potentially leading to significant catalytic activity.

Furthermore, tin has been explored as a co-catalyst in various electrocatalytic reactions, including the oxygen reduction reaction (ORR), ethanol (B145695) oxidation reaction (EOR), hydrogen evolution reaction (HER), and CO2 reduction reaction (CO2RR). rsc.org While these applications are distinct from the organic reactions typically catalyzed by organotins, they underscore the versatile catalytic nature of tin. The potential for this compound to act as a co-catalyst in conjunction with other metals or compounds remains an area for future investigation.

Mechanistic Studies of Catalytic Processes Involving this compound

As there are no specific studies on the catalytic applications of this compound in the reviewed literature, detailed mechanistic studies of its catalytic processes are also unavailable. However, based on the well-established mechanisms of organotin catalysis, we can infer the likely pathways through which this compound would operate.

Should this compound be employed as a catalyst, for example, in a urethane synthesis, its mechanism would likely follow one of the two general pathways described in Section 8.1:

As a Lewis Acid Catalyst: The tin center of this compound would coordinate with the hydroxyl group of an alcohol, activating it for nucleophilic attack on an isocyanate. The three phenyl groups attached to the tin atom would create a specific steric and electronic environment around the catalytic center, influencing the reaction rate and selectivity. The cyanoacetate ligand would remain bonded to the tin throughout the catalytic cycle.

The specific pathway that would be favored would depend on the reaction conditions, the nature of the reactants, and the lability of the tin-cyanoacetate bond. Further experimental and computational studies would be necessary to elucidate the precise catalytic mechanism of this compound.

Q & A

Q. How can spectroscopic techniques differentiate this compound from structurally similar organotin compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.